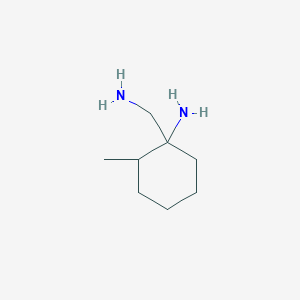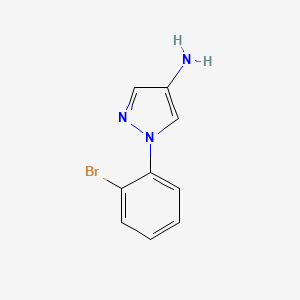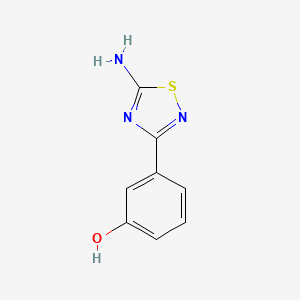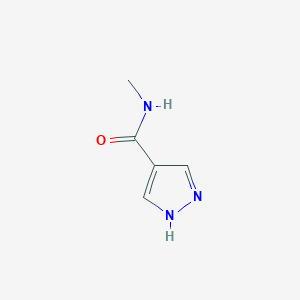
N-Methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-Methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is known for its potential as a fungicide and its role in the synthesis of other bioactive molecules .
Mechanism of Action
Target of Action
N-Methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative, a class of compounds known for their diverse biological activities Pyrazole derivatives have been reported to interact with various targets, such as tyrosine-protein kinase btk , and succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transfer chain .
Mode of Action
For instance, some pyrazole derivatives inhibit the activity of SDH, blocking the energy synthesis of pathogens . Others irreversibly bind and inhibit tyrosine-protein kinase BTK .
Biochemical Pathways
Pyrazole derivatives have been associated with the inhibition of mitochondrial electron transfer between succinate and ubiquinone, a critical system for oxygen-sensing .
Result of Action
Some pyrazole derivatives have shown promising results in inhibiting the growth of certain pathogens and displaying antiproliferative activities against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-Methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme is crucial in the mitochondrial electron transport chain, where it facilitates the transfer of electrons from succinate to ubiquinone. By inhibiting SDH, this compound disrupts the mitochondrial electron transport chain, leading to a reduction in ATP production . Additionally, it interacts with various proteins and biomolecules through hydrogen bonding and π-π stacking interactions .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by inhibiting mitochondrial respiration, leading to decreased ATP production and increased reactive oxygen species (ROS) generation . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly SDH. By binding to the active site of SDH, it inhibits the enzyme’s activity, leading to a disruption in the mitochondrial electron transport chain . This inhibition results in decreased ATP production and increased ROS generation, which can trigger apoptosis in cancer cells . Additionally, this compound may also interact with other enzymes and proteins, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of mitochondrial respiration and increased ROS generation, resulting in chronic cellular stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit SDH activity without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, due to excessive ROS generation and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with SDH. By inhibiting SDH, it disrupts the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This compound may also interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its solubility and interactions with transporters and binding proteins. The compound is known to be transported across cell membranes through passive diffusion and may accumulate in specific cellular compartments . Its distribution within tissues is also affected by its binding to plasma proteins and other biomolecules .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it exerts its inhibitory effects on SDH . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its activity and function, as it allows the compound to interact with its target enzyme and other biomolecules within the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-pyrazole-4-carboxamide typically involves the acylation of N-methylpyrazole with acyl chlorides. One common method includes the reaction of N-methylpyrazole with acetyl chloride to form N-methylpyrazole-4-carbonyl chloride, which is then reacted with ammonia or amines to yield this compound . The reaction conditions often involve the use of organic solvents such as ethanol, formamide, or dimethylformamide, and the reactions are typically carried out at room temperature or under mild heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with different functional groups replacing the carboxamide group.
Scientific Research Applications
N-Methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-Methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-Methyl-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position, leading to different reactivity and biological activity.
N-Methyl-1H-pyrazole-5-carboxamide: Another positional isomer with distinct chemical properties and applications.
N-Phenyl-1H-pyrazole-4-carboxamide:
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
N-methyl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHLCISBAUJJDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes explored for producing 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?
A1: Two distinct synthetic pathways have been investigated for the production of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide:
- 1,3-Dipolar Cycloaddition: This method utilizes diazoacetonitrile and diethyl fumarate as starting materials to construct the pyrazole ring system. [, ]
- Regioselective t-Butylation: This approach employs 5-cyano-1H-pyrazole-4-carboxylic acid, ethyl ester as the starting material. The key step involves a regioselective t-butylation reaction using isobutylene in the presence of p-toluenesulfonic acid, followed by reaction with methylamine to introduce the carboxamide group. [, ]
Q2: Why is regioselectivity important in the synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide?
A2: Regioselectivity is crucial in this synthesis to ensure the tert-butyl group (1,1-dimethylethyl) is introduced specifically at the N1 position of the pyrazole ring. Achieving this specific regioisomer is likely important for the desired biological activity or other downstream applications of the final compound.
- 1,3-Dipolar cycloaddition as applied to the synthesis of 5-cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
- 1,3-Dipolar Cycloaddition as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
- A novel regioselective t‐butylation as applied to the synthesis of 5‐cyano‐1‐(1,1‐dimethylethyl)‐N‐methyl‐1H‐pyrazole‐4‐carboxamide.
- A Novel Regioselective tert-Butylation as Applied to the Synthesis of 5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
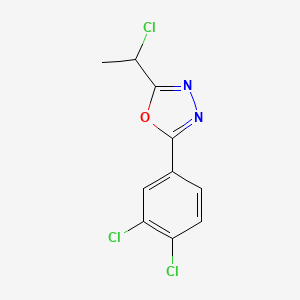
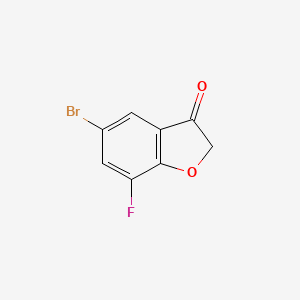
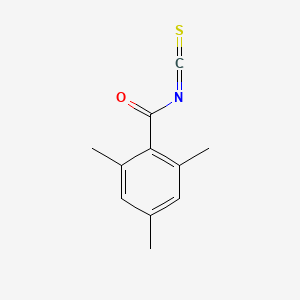
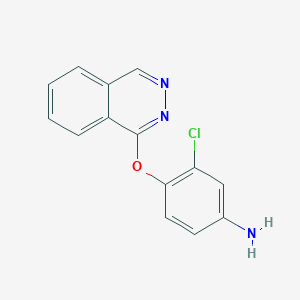
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)
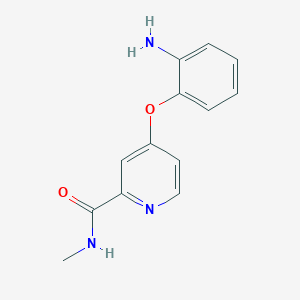

![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
